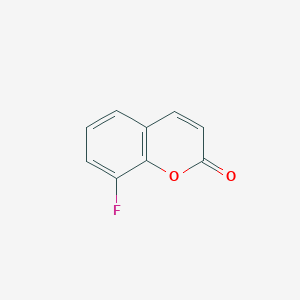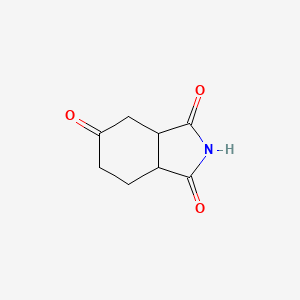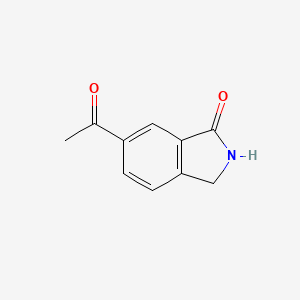
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethyl and methyl substituents with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-6-methylthiomorpholine: Similar structure but lacks the oxygen atom in the thiomorpholine ring.
6-Methylthiomorpholine-1-oxide: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is unique due to the presence of both ethyl and methyl substituents on the thiomorpholine ring, as well as the oxygen atom in the ring. This combination of features gives the compound distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H15NOS/c1-3-7-5-8-4-6(2)10(7)9/h6-8H,3-5H2,1-2H3 |
Clave InChI |
HRXGNKLLVIMNOT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC(S1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




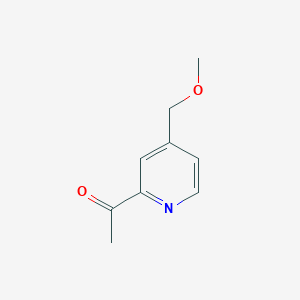
![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)
![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)

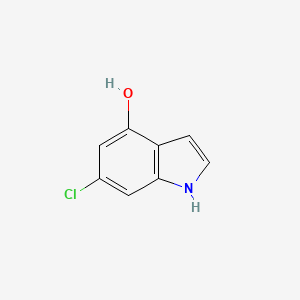
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)
